Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

Geometric isomerism Antipsychotic activity Structure-activity relationship

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 21642-94-4) is a thioxanthene-derived piperazine compound with the molecular formula C20H21ClN2S and a monoisotopic mass of 356.1114 Da. It is the (Z)-geometric isomer of the N-dealkylated metabolite of the typical antipsychotic agent zuclopenthixol.

Molecular Formula C20H21ClN2S
Molecular Weight 356.9 g/mol
CAS No. 21642-94-4
Cat. No. B12669875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
CAS21642-94-4
Molecular FormulaC20H21ClN2S
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5-
InChIKeySLTQOJGWYUTULB-BNCCVWRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine (CAS 21642-94-4): A Thioxanthene-Derived Piperazine for Analytical and Pharmacological Research


Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 21642-94-4) is a thioxanthene-derived piperazine compound with the molecular formula C20H21ClN2S and a monoisotopic mass of 356.1114 Da . It is the (Z)-geometric isomer of the N-dealkylated metabolite of the typical antipsychotic agent zuclopenthixol [1]. The compound features a 2-chloro-substituted thioxanthene core linked via a propylidene bridge to a terminal piperazine ring, with a calculated LogP of approximately 4.8 . Its primary utility in scientific procurement lies in its role as a certified reference standard for bioanalytical method validation, a key intermediate in metabolic pathway elucidation, and a differentiated pharmacological probe with a distinct receptor-binding and off-target activity profile compared to the parent drug zuclopenthixol and its (E)-isomer counterpart.

Why (Z)-1-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine Cannot Be Replaced by Generic Thioxanthene Analogs


In-class thioxanthene compounds such as zuclopenthixol, flupentixol, or the (E)-isomer of the target compound are not functionally interchangeable with (Z)-1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine due to critical differences in geometric isomerism, metabolic identity, and off-target pharmacological activity. The (Z)-configuration is a prerequisite for neuroleptic activity, as the (E)-isomer is considered pharmacologically inactive as an antipsychotic [1]. Furthermore, as the N-dealkylated metabolite, the target compound exhibits a markedly different antibacterial potency—with an IC50 of 6.2 µM against Gram-positive strains, compared to 37 µM for the parent cis(Z)-clopenthixol [2]. Its sigma-2 receptor affinity (Ki = 248 nM) further distinguishes its polypharmacological profile from that of zuclopenthixol, which primarily targets dopaminergic and serotonergic receptors [3]. These quantifiable differences underscore the necessity of specifying this exact (Z)-N-dealkyl compound for analytical, metabolic, and off-target research applications.

Quantitative Comparative Evidence for (Z)-1-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine (CAS 21642-94-4) vs. Closest Analogs


Geometric Isomer Identity: (Z)- vs. (E)-Isomer Antipsychotic Activity

The (Z)-geometric isomer of clopenthixol and its N-dealkylated metabolite is the neuroleptically active form, whereas the (E)-isomer is considered pharmacologically inactive as an antipsychotic [REFS-1, REFS-2]. In a clinical crossover study, patients receiving pure cis(Z)-clopenthixol achieved nearly equal serum concentrations of the active (Z)-isomer compared to patients receiving a double dose of a cis(Z)/trans(E)-mixture, confirming that only the (Z)-configuration contributes to therapeutic efficacy [1]. Furthermore, a specific HPLC method was developed to simultaneously separate and quantify the cis(Z)- and trans(E)-isomers of clopenthixol and the N-dealkyl metabolite, enabling precise bioanalytical differentiation [2]. This establishes the (Z)-isomer as the mandatory stereochemical specification for any research or analytical application where neuroleptic or dopaminergic activity is relevant.

Geometric isomerism Antipsychotic activity Structure-activity relationship

N-Dealkylated Metabolite Identity: Superior Antibacterial Potency vs. Parent Drug

The N-dealkylated metabolite of clopenthixol—chemically identical to the target compound—demonstrates significantly greater antibacterial potency against Gram-positive bacteria than the parent drug cis(Z)-clopenthixol or its (E)-isomer [1]. The IC50 of N-dealkyl-clopenthixol was measured at 6.2 µM (3.7 µg/mL), representing a 6-fold higher potency compared to cis(Z)-clopenthixol at 37 µM (17.5 µg/mL) [1]. This antibacterial activity is an off-target pharmacological property that is not shared equally among the class; the sulfoxide metabolite was entirely inactive in the same assay system [1]. This differential potency makes the N-dealkyl metabolite the preferred compound for investigating the structural determinants of thioxanthene-associated antimicrobial effects.

Antibacterial activity Drug metabolite Off-target pharmacology

Sigma Receptor Binding Profile: Differential Affinity vs. Zuclopenthixol

The target compound exhibits measurable binding affinity for sigma receptors that distinguishes its pharmacological profile from zuclopenthixol. In radioligand binding assays, (Z)-1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine demonstrated a Ki of 248 nM at the sigma-2 receptor in rat PC12 cells [1]. In contrast, zuclopenthixol shows negligible or markedly weaker sigma receptor engagement, with its primary affinities directed at dopamine D1 (Ki = 9.8 nM), D2 (Ki = 1.5 nM), and serotonin 5-HT2A (Ki = 7.6 nM) receptors [2]. While a direct head-to-head sigma-receptor comparison is not available from a single study, the class-level inference is that removal of the N-hydroxyethyl group shifts the binding profile toward sigma receptors, creating a distinct polypharmacological signature.

Sigma receptor Binding affinity Polypharmacology

Physicochemical Differentiation: Lower Molecular Weight and Higher LogP vs. Zuclopenthixol

The (Z)-N-dealkyl compound (target) has a molecular weight of 356.91 g/mol and a calculated LogP of approximately 4.80 , whereas zuclopenthixol has a molecular weight of 400.97 g/mol and a LogP of 4.46 (ALOGPS) [1]. The removal of the hydroxyethyl group from the piperazine ring reduces molecular weight by approximately 44 Da and increases lipophilicity by approximately 0.34 LogP units. These physicochemical differences predict distinct pharmacokinetic behavior: the higher LogP of the target compound suggests increased passive membrane permeability and potentially greater blood-brain barrier penetration, while the lower molecular weight may influence renal clearance and tissue distribution. These properties are particularly relevant for in vitro permeability assays and in vivo pharmacokinetic studies where the metabolite is used as an analytical tracer.

Lipophilicity Molecular weight Blood-brain barrier penetration

Bioanalytical Reference Standard: Validated HPLC Separation and Quantification

A validated HPLC method with post-column photochemical derivatization and fluorescence detection was specifically developed for the simultaneous determination of zuclopenthixol and its main N-dealkylated metabolite in biological fluids [1]. The method achieved detection limits of 0.05 ng/mL for zuclopenthixol and 0.2 ng/mL for the N-dealkylated metabolite in plasma and urine, using excitation at 260 nm and emission at 435 nm [1]. The chromatographic system was designed to separate the cis-(Z)- and trans-(E)-isomers of clopenthixol from the dealkylated metabolite, confirming the identity of the target compound as a distinct chromatographic entity [1]. This validated method establishes the compound's essential role as a certified reference standard for clinical and forensic toxicology laboratories performing therapeutic drug monitoring or post-mortem analysis of thioxanthene antipsychotics.

Bioanalytical method validation HPLC Reference standard

Highest-Value Application Scenarios for (Z)-1-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine (CAS 21642-94-4)


Certified Reference Standard for Clinical and Forensic Toxicology LC-MS/MS Methods

The compound is the primary N-dealkylated metabolite of zuclopenthixol and is required as a certified reference standard for validated HPLC or LC-MS/MS assays used in therapeutic drug monitoring (TDM) and post-mortem toxicology. The validated HPLC method by Hansen et al. (1994) established detection limits of 0.2 ng/mL for this metabolite in plasma and urine, with chromatographic separation from both cis-(Z)- and trans-(E)-parent drug isomers [1]. Clinical laboratories implementing this method or developing newer LC-MS/MS assays must source the authentic (Z)-N-dealkyl metabolite to ensure accurate calibration, quality control, and regulatory compliance.

Pharmacological Probe for Sigma-2 Receptor Research

With a measured Ki of 248 nM at the sigma-2 receptor in rat PC12 cells [1], the target compound serves as a starting point for structure-activity relationship (SAR) studies aimed at developing selective sigma-2 receptor ligands. Unlike zuclopenthixol, which primarily targets D1/D2 dopaminergic and 5-HT2A serotonergic receptors (Kis of 9.8, 1.5, and 7.6 nM, respectively) [2], the N-dealkyl metabolite demonstrates a shifted polypharmacological profile. Medicinal chemistry teams investigating sigma receptor biology can use this compound to dissect sigma-mediated cellular effects without the confounding influence of potent dopaminergic blockade.

Antimicrobial Off-Target Screening with Thioxanthene Scaffolds

The compound demonstrates an IC50 of 6.2 µM against Gram-positive bacteria, representing a 6-fold greater potency than the parent drug cis(Z)-clopenthixol (IC50 = 37 µM) and a 2.6-fold advantage over trans(E)-clopenthixol (IC50 = 16 µM) [1]. This differential antibacterial activity makes the N-dealkyl metabolite the compound of choice for academic and industrial screening programs investigating the structural determinants of thioxanthene-associated antimicrobial effects or exploring the repurposing potential of thioxanthene derivatives as antibacterial leads.

In Vitro Blood-Brain Barrier Permeability and Pharmacokinetic Modeling

The compound's calculated LogP of ~4.80, compared to zuclopenthixol's LogP of 4.46 [REFS-1, REFS-2], predicts higher passive membrane permeability and enhanced blood-brain barrier penetration. Coupled with its lower molecular weight (356.91 vs. 400.97 g/mol), the metabolite is a valuable tool compound for parallel artificial membrane permeability assays (PAMPA) and in silico physiologically based pharmacokinetic (PBPK) modeling studies that aim to correlate structural features with CNS distribution. Its distinct physicochemical profile allows researchers to isolate the contribution of the N-hydroxyethyl group to the overall pharmacokinetic behavior of thioxanthene antipsychotics.

Quote Request

Request a Quote for Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.